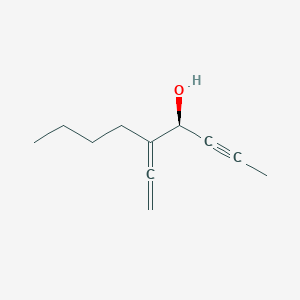![molecular formula C26H27NO3S B14234210 (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid CAS No. 492464-46-7](/img/structure/B14234210.png)
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a tritylsulfanyl group and an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tritylsulfanyl group and the coupling of this group with the amino acid backbone. Common reagents used in these reactions include trityl chloride, thiol compounds, and amino acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tritylsulfanyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tritylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include enzyme inhibition, protein modification, or signal transduction, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-methyl-2-[(2-benzylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-phenylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-methylsulfanylacetyl)amino]butanoic acid
Uniqueness
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is unique due to the presence of the tritylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
492464-46-7 |
|---|---|
Molekularformel |
C26H27NO3S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C26H27NO3S/c1-19(2)24(25(29)30)27-23(28)18-31-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3,(H,27,28)(H,29,30)/t24-/m0/s1 |
InChI-Schlüssel |
GLDCJROLKXVMOY-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)

![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)

![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)



![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)



